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1-Methoxy-2-methylpropan-2-ol hafnium -

1-Methoxy-2-methylpropan-2-ol hafnium

Catalog Number: EVT-11859397
CAS Number:
Molecular Formula: C5H12HfO2
Molecular Weight: 282.63 g/mol
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Product Introduction

Overview

1-Methoxy-2-methylpropan-2-ol hafnium, also known as tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV), is a complex compound used primarily in the field of materials science, particularly for the deposition of hafnium oxide films. This compound has garnered attention due to its volatility and suitability as a precursor in various chemical vapor deposition processes.

Source

The compound is synthesized from hafnium and 1-methoxy-2-methylpropan-2-ol, which acts as an alkoxide ligand. The chemical structure can be represented by the formula C20H44HfO8\text{C}_{20}\text{H}_{44}\text{HfO}_{8} with a molecular weight of approximately 591.05 g/mol. It is commercially available under the CAS number 309915-48-8 .

Classification

1-Methoxy-2-methylpropan-2-ol hafnium belongs to the class of metal alkoxides, which are compounds consisting of metal ions bonded to alkoxide groups. These compounds are often utilized in the synthesis of thin films and other advanced materials due to their unique chemical properties and reactivity.

Synthesis Analysis

Methods

The synthesis of tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) typically involves the reaction of hafnium tetrachloride with 1-methoxy-2-methylpropan-2-ol under controlled conditions. The process is often carried out in an inert atmosphere to prevent moisture contamination, which can affect the purity and yield of the product.

Technical Details

  1. Reagents: Hafnium tetrachloride and 1-methoxy-2-methylpropan-2-ol.
  2. Conditions: The reaction is usually conducted at elevated temperatures, followed by purification steps such as distillation or recrystallization to isolate the desired product.
  3. Yield: The yield can vary based on reaction conditions, but high-purity products are typically obtained through careful control of temperature and reaction time .
Molecular Structure Analysis

Structure

The molecular structure of tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) features a central hafnium atom surrounded by four 1-methoxy-2-methylpropan-2-olate ligands. This configuration contributes to its stability and reactivity in various chemical environments.

Data

  • Molecular Formula: C20H44HfO8\text{C}_{20}\text{H}_{44}\text{HfO}_{8}
  • Molecular Weight: 591.05 g/mol
  • Melting Point: -5 °C
  • Boiling Point: 135 °C at reduced pressure (10.1 hPa)
  • Density: 1.303 g/mL at 25 °C .
Chemical Reactions Analysis

Reactions

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) can undergo several reactions, particularly in the context of thin film deposition processes such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). In these processes, the compound decomposes to form hafnium oxide films.

Technical Details

  1. Decomposition Reaction: Upon heating or exposure to oxygen, the compound decomposes, releasing methanol and forming hafnium oxide.
    Hf OC CH 3 2CH 2OCH 3 4HfO2+by products\text{Hf OC CH 3 2CH 2OCH 3 }_4\rightarrow \text{HfO}_2+\text{by products}

This reaction mechanism is crucial for applications in semiconductor manufacturing where thin films of hafnium oxide are required for high-k dielectric layers .

Mechanism of Action

Process

The mechanism by which tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) acts as a precursor involves its thermal decomposition during deposition processes. The alkoxide ligands facilitate the release of volatile by-products while stabilizing the hafnium center during the initial stages of film formation.

Data

The thermal stability and reactivity are influenced by factors such as temperature and pressure during deposition, which can be optimized to achieve desired film characteristics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Flash Point: 153 °F (approximately 67 °C)

Chemical Properties

This compound is sensitive to moisture and heat, necessitating careful handling under inert conditions. Its volatility makes it suitable for use in vapor phase deposition techniques, where precise control over film thickness and composition is essential .

Applications

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is primarily used in:

  1. Thin Film Deposition: As a precursor for hafnium oxide films in semiconductor applications.
  2. Materials Science Research: Investigated for its potential in developing new materials with unique electronic properties.
  3. Ceramic Production: Used in synthesizing advanced ceramics that require high-performance dielectric properties.
Introduction to Hafnium Alkoxide Coordination Chemistry

Historical Development of Hafnium Precursors for Advanced Materials Synthesis

The evolution of hafnium precursors parallels advancements in materials engineering, where traditional halide-based compounds (e.g., HfCl~4~) presented significant limitations: hygroscopicity, corrosiveness, and high decomposition temperatures unsuitable for vapor deposition. Early zirconium analogs demonstrated superior ligand stability, motivating development of hafnium alkoxides with improved volatility and thermal profiles. Hafnium(IV) n-butoxide emerged as an initial candidate but exhibited oligomerization and susceptibility to hydrolysis [3].

The pivotal innovation arrived with sterically hindered asymmetric alkoxides like MMP (C~5~H~12~O~2~), which combines methoxy and tertiary alkoxy functionalities within a single ligand. Hafnium MMP (CAS 309915-48-8) was engineered to balance molecular weight (C~20~H~44~HfO~8~) and volatility while preventing polymerization through steric saturation of the hafnium coordination sphere [4] [7]. This design achieved:

  • Volatility Optimization: Lower intermolecular forces enabled efficient vaporization at 68°C (flash point) for chemical vapor deposition (CVD) applications [7].
  • Reaction Selectivity: Controlled reactivity with Si–H and N–H groups in polymer-derived ceramic systems, releasing butane or butanol during cross-linking rather than disruptive byproducts [3].
  • Structural Stability: Maintenance of monomeric state confirmed through nuclear magnetic resonance and mass spectrometry analyses [4].

Table 1: Evolution of Hafnium Precursors for Advanced Materials

GenerationRepresentative CompoundKey LimitationsApplications
1st (1960s-80s)Hafnium tetrachloride (HfCl~4~)Hydrolysis sensitivity; corrosive byproductsNuclear industry
2nd (1990s-2000s)Hafnium(IV) n-butoxideOligomerization; broad decomposition profilesSol-gel coatings
3rd (2010s-present)Tetrakis(1-methoxy-2-methylpropan-2-oxy)hafnium(IV)Higher molecular weightMOCVD/ALD thin films; PDCs [3] [4] [7]

Role of Asymmetric Ether-Alcohol Ligands in Metal-Organic Framework Design

Asymmetric ligands like MMP exemplify purposeful molecular design to manipulate metal coordination geometry and reactivity. The MMP ligand’s structure – featuring a sterically demanding tertiary alkoxy group adjacent to a flexible methoxyether arm – creates a chelating effect that stabilizes Hf(MMP)~4~’s monomeric form. This contrasts symmetric alkoxides (e.g., tert-butoxide) which form tetramers. Nuclear magnetic resonance studies confirm Hf(MMP)~4~ adopts a distorted dodecahedral geometry where four bidentate MMP ligands saturate the hafnium(IV) coordination sphere [4] [7].

In polymer-derived ceramics (PDCs), MMP’s asymmetry governs reaction pathways during precursor modification:

  • Si–H Bond Cleavage: Reacts with polysilazanes (e.g., HTT1800) via σ-bond metathesis, forming Si–O–Hf linkages and releasing butane.
  • N–H Bond Activation: Attacks amine functionalities to generate N–Hf bonds with butanol elimination [3].

Microwave-assisted metal–organic framework synthesis leverages this dual functionality, where Hf(MMP)~4~ serves as a hafnium node source. The ligand’s ether oxygen weakly coordinates to additional metal sites, promoting controlled framework assembly under dielectric heating. This accelerates nucleation while maintaining crystallinity in hafnium-based metal–organic frameworks like UiO-66(Hf) and MIL-120(Hf) – processes previously hindered by hafnium’s high oxophilicity [8].

Comparative Analysis of Hafnium Precursor Architectures in Inorganic Synthesis

The architectural distinction of Hf(MMP)~4~ becomes evident when contrasted with conventional hafnium precursors in ceramic yield, phase purity, and processing behavior:

Table 2: Performance Comparison of Hafnium Precursors in Polymer-Derived Ceramics

PrecursorCeramic Yield at 1000°C (%)Phase Separation TemperatureResidual Carbon (wt%)
HfCl~4~38800°C (HfO~2~ clusters)22
Hf(O^nBu)~4~62900°C18
Hf(MMP)~4~851100°C (amorphous HfO~2~)9 [3] [6]

Hf(MMP)~4~’s higher ceramic yield and delayed phase separation stem from:

  • Enhanced Compatibility: Organic MMP groups improve miscibility with polymeric precursors (e.g., polysilazanes), enabling atomic-scale hafnium distribution. This delays HfO~2~ nanoparticle precipitation until ≥900°C versus ≤800°C for chloride-derived analogs [3] [6].
  • Ligand Pyrolysis Pathway: Controlled carbon release during MMP decomposition (versus chloride or butoxide ligands) suppresses carbothermal reduction, preserving the Si–O–Hf network integrity up to 1600°C. This yields homogeneous SiHfOC ceramics with hafnia nanoparticles <5 nm after crystallization [6].
  • Volatility-Stability Balance: Compared to hafnium β-diketonates, Hf(MMP)~4~ maintains adequate volatility for vapor deposition without sacrificing thermal stability. This enables high-purity HfO~2~ films with minimal carbon contamination (<2 at%) in metal–organic chemical vapor deposition processes [4] [7].

In microwave synthesis of metal–organic frameworks, Hf(MMP)~4~’s asymmetric ligand facilitates rapid dielectric heating (ε" ≈ 12.3 at 2.45 GHz), achieving framework crystallization within minutes versus days under solvothermal conditions. The resultant metal–organic frameworks exhibit Brunauer–Emmett–Teller surface areas exceeding 2200 m²/g – a 40% increase over conventionally synthesized counterparts – attributable to reduced defect density [8].

Properties

Product Name

1-Methoxy-2-methylpropan-2-ol hafnium

IUPAC Name

hafnium;1-methoxy-2-methylpropan-2-ol

Molecular Formula

C5H12HfO2

Molecular Weight

282.63 g/mol

InChI

InChI=1S/C5H12O2.Hf/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3;

InChI Key

UMOPHIZEKUZHFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)O.[Hf]

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